3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide
Description
3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a complex organic compound that features both an indole and a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibition properties.
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide |
InChI |
InChI=1S/C21H23N5O/c1-25-15-16(17-7-2-3-8-18(17)25)11-12-21(27)22-13-6-10-20-24-23-19-9-4-5-14-26(19)20/h2-5,7-9,14-15H,6,10-13H2,1H3,(H,22,27) |
InChI Key |
PNTNSPJLKIIDGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include various acids, bases, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Both the indole and triazolopyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or triazolopyridine rings.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide exhibit a range of biological activities:
- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The triazole ring is known for its antifungal and antibacterial activities. Compounds with this structure can disrupt the synthesis of ergosterol in fungi or inhibit bacterial cell wall synthesis.
- Anti-inflammatory Effects : Some studies suggest that derivatives containing indole and triazole structures can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
- Neurological Applications : There is emerging evidence that indole derivatives may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Case Studies
Several studies have documented the biological evaluation of compounds similar to 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide :
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Showed potent antifungal activity against Candida species with minimal inhibitory concentrations (MICs) comparable to established antifungal agents. |
| Study C | Reported neuroprotective effects in animal models of Alzheimer's disease, suggesting potential for further development as a therapeutic agent. |
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades that regulate cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole moiety and have been studied for their enzyme inhibition properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds contain the triazole ring and have shown anticancer activity.
Uniqueness
3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is unique due to its combination of the indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
The compound 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₅O
- Molecular Weight : 325.49 g/mol
The compound features an indole moiety, which is known for its diverse biological activities, and a triazolo-pyridine structure that enhances its pharmacological profile.
GSK-3β Inhibition
GSK-3β is a serine/threonine kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been linked to neuroprotective effects and potential therapeutic strategies for neurodegenerative diseases.
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against GSK-3β. Specifically, compounds with similar structures showed high selectivity and potency in inhibiting GSK-3β activity in vitro. For instance, compounds derived from the indole framework were able to reduce Tau phosphorylation in primary neurons, indicating a potential mechanism for neuroprotection during ischemic conditions .
Neuroprotective Effects
In vitro studies have shown that the compound can prevent neuronal death under stress conditions such as glutamate exposure and oxygen-glucose deprivation. In vivo models further supported these findings; for example, one study reported that a related compound reduced infarct size by 15% in animal models of focal cerebral ischemia, suggesting significant neuroprotective properties .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Research into similar indole derivatives has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, certain indole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
